molecular formula C18H20FNO3S B2684300 N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1105220-98-1

N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2684300
CAS No.: 1105220-98-1
M. Wt: 349.42
InChI Key: RADHZFVSCQWQAW-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a fluorophenoxy group, an ethyl linker, and a tetrahydronaphthalene sulfonamide moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 4-fluorophenoxy intermediate. This can be achieved by reacting 4-fluorophenol with an appropriate alkylating agent under basic conditions.

    Ethylation: The next step involves the ethylation of the fluorophenoxy intermediate using an ethyl halide in the presence of a base such as potassium carbonate.

    Coupling with Tetrahydronaphthalene Sulfonamide: The final step is the coupling of the ethylated fluorophenoxy intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonamide. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-fluorophenoxy)ethyl)acetamide
  • N-(2-(4-fluorophenoxy)ethyl)-2-methyl-2-propanamine oxalate

Uniqueness

N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of a fluorophenoxy group and a tetrahydronaphthalene sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c19-16-6-8-17(9-7-16)23-12-11-20-24(21,22)18-10-5-14-3-1-2-4-15(14)13-18/h5-10,13,20H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADHZFVSCQWQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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